molecular formula C20H27NO4S B3425062 1-Benzyl-4-methylpiperidin-3-OL 4-methylbenzenesulfonate CAS No. 384338-21-0

1-Benzyl-4-methylpiperidin-3-OL 4-methylbenzenesulfonate

Cat. No. B3425062
CAS RN: 384338-21-0
M. Wt: 377.5 g/mol
InChI Key: IXZHVWWLFJWBQN-UHFFFAOYSA-N
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Description

1-Benzyl-4-methylpiperidin-3-ol 4-methylbenzenesulfonate is a chemical compound with the CAS Number: 384338-21-0 . It has a molecular weight of 377.5 and its linear formula is C20H27NO4S . This compound is typically stored in a dry room at normal temperature . It is a solid substance .


Molecular Structure Analysis

The molecular structure of 1-Benzyl-4-methylpiperidin-3-ol 4-methylbenzenesulfonate is represented by the linear formula C20H27NO4S . The InChI code for a similar compound, 1-benzyl-4-methyl-3-piperidinol, is 1S/C13H19NO/c1-11-7-8-14 (10-13 (11)15)9-12-5-3-2-4-6-12/h2-6,11,13,15H,7-10H2,1H3 .


Physical And Chemical Properties Analysis

1-Benzyl-4-methylpiperidin-3-ol 4-methylbenzenesulfonate is a solid substance . It is stored in a dry room at normal temperature . It has a molecular weight of 377.5 and its linear formula is C20H27NO4S .

Scientific Research Applications

Antibacterial Properties

  • New derivatives of 1,3,4-oxadiazole, sulfamoyl, and piperidine functionalities, including compounds related to 1-Benzyl-4-methylpiperidin-3-OL 4-methylbenzenesulfonate, have been synthesized and shown to exhibit valuable antibacterial properties (Aziz‐ur‐Rehman et al., 2017).

Photoacid Generators

  • Oxime derivatives of 4-methylbenzenesulfonate have been studied as potential photoacid generators in polymer resists, contributing to advancements in photolithography (Plater et al., 2019).

Environmental Analysis

  • 4-Methylbenzenesulfonate, a structurally related compound, has been used in the analysis of industrial effluents, demonstrating its utility in environmental monitoring and pollution assessment (Alonso et al., 1999).

Chemical Synthesis

  • Synthesis and characterization of various sulfonamide derivatives, including those structurally related to 4-methylbenzenesulfonate, have been conducted, exploring their potential as therapeutic agents for inflammatory diseases (Abbasi et al., 2017).

Crystallography

  • Structural analyses of compounds like 2-Amino-6-methylpyridinium 4-methylbenzenesulfonate have been carried out, contributing to the understanding of molecular interactions and properties in crystal engineering (Babu et al., 2014).

Industrial Applications

  • Studies have been conducted on the multi-gram synthesis of 1-vinylcyclopropyl 4-methylbenzenesulfonate, an important intermediate for creating various alicyclic systems in industrial applications (Ojo et al., 2014).

Safety and Hazards

The safety information for 1-Benzyl-4-methylpiperidin-3-ol 4-methylbenzenesulfonate includes several hazard statements: H302-H315-H319-H335 . The precautionary statements are P261-P305+P351+P338 . The compound is labeled with the GHS07 pictogram and the signal word "Warning" .

properties

IUPAC Name

1-benzyl-4-methylpiperidin-3-ol;4-methylbenzenesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO.C7H8O3S/c1-11-7-8-14(10-13(11)15)9-12-5-3-2-4-6-12;1-6-2-4-7(5-3-6)11(8,9)10/h2-6,11,13,15H,7-10H2,1H3;2-5H,1H3,(H,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXZHVWWLFJWBQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1O)CC2=CC=CC=C2.CC1=CC=C(C=C1)S(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-4-methylpiperidin-3-OL 4-methylbenzenesulfonate

CAS RN

384338-21-0
Record name 3-Piperidinol, 4-methyl-1-(phenylmethyl)-, 4-methylbenzenesulfonate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=384338-21-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthesis routes and methods

Procedure details

To a stirred solution of the product from Method C (65.32 grams/0.318 mol) dissolved in 175 mL of acetone and cooled to 0° C. was added a solution of para-toluenesulfonic acid monohydrate in 350 mL of acetone (dropwise) over 2 hours and the resulting mixture stirred at 0° C. for 1.5 hours. The precipitate was filtered and the filter cake washed with 90 mL of diisopropyl ether. The solid product was then dried in vacuo affording 58.55 grams (100%) of the title compound as a white solid. LRMS: 378.5 (M+1).
Quantity
65.32 g
Type
reactant
Reaction Step One
Quantity
175 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
350 mL
Type
solvent
Reaction Step Two
Yield
100%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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